4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride
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Overview
Description
4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O It is a heterocyclic amine that contains both piperidine and tetrahydropyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride typically involves the reaction of piperidine with tetrahydropyran derivatives under controlled conditions. One common method involves the nucleophilic substitution reaction where piperidine is reacted with a suitable tetrahydropyran derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the desired purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine and tetrahydropyran moieties can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride
- 1-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride
- 4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride
Uniqueness
4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is unique due to its specific combination of piperidine and tetrahydropyran rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H22Cl2N2O |
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Molecular Weight |
257.20 g/mol |
IUPAC Name |
4-piperidin-1-yloxan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-9-8-13-7-4-10(9)12-5-2-1-3-6-12;;/h9-10H,1-8,11H2;2*1H |
InChI Key |
CNIDGPDUGZJVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCOCC2N.Cl.Cl |
Origin of Product |
United States |
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